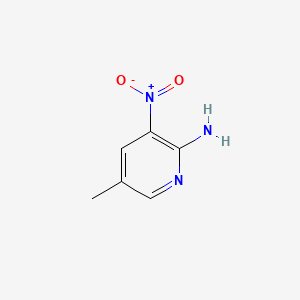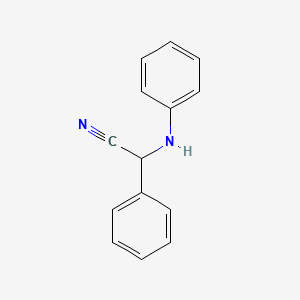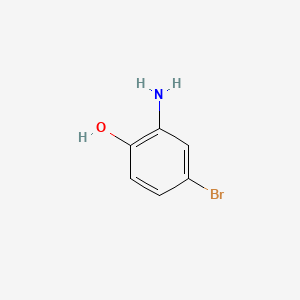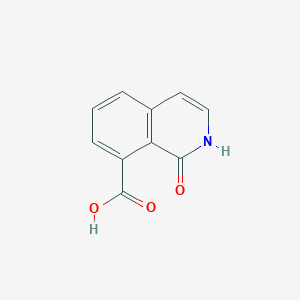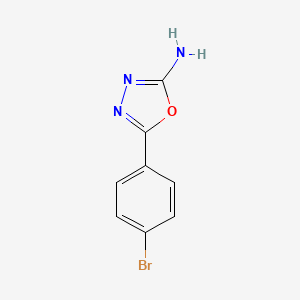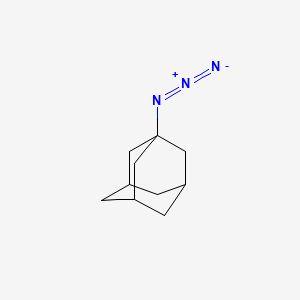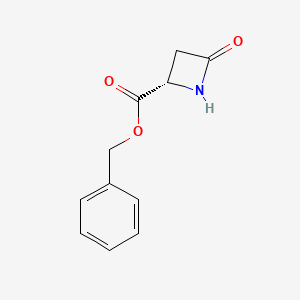
(S)-benzyl 4-oxoazetidine-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of (S)-benzyl 4-oxoazetidine-2-carboxylate involves strategies that leverage its reactivity and structural configuration for the formation of pseudopeptide foldamers and other complex molecules. Notably, 4-oxoazetidine-2-carbaldehydes, akin to 4-formyl-β-lactams, are recognized for their bifunctional reactivity, serving as both protected α-amino aldehydes and masked β-amino acids. This dual reactivity has been exploited in stereocontrolled synthesis, showcasing the compound's versatility in organic synthesis (Alcaide & Almendros, 2002).
Molecular Structure Analysis
The molecular structure of (S)-benzyl 4-oxoazetidine-2-carboxylate and its derivatives has been elucidated through various spectroscopic techniques and computational modeling. Studies have revealed that these compounds can adopt specific three-dimensional conformations stabilized by intramolecular interactions. For instance, the structure of (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate has been determined, showing the carboxylate group's planarity with the oxazolidine ring, which influences its reactivity and interactions (Lin et al., 2007).
Chemical Reactions and Properties
(S)-Benzyl 4-oxoazetidine-2-carboxylate participates in various chemical reactions, highlighting its significance in synthetic chemistry. Its derivatives have been explored as enzyme inhibitors, demonstrating the functional versatility of the core structure. Specifically, N-alkyl and N-acyl substituted derivatives have shown inhibitory activity against proteases like porcine pancreatic elastase and papain, showcasing the potential pharmacological applications of these compounds (Achilles et al., 2001).
Aplicaciones Científicas De Investigación
Enzyme Inhibition
(S)-benzyl 4-oxoazetidine-2-carboxylate and its derivatives have been explored for their role as enzyme inhibitors. N-alkyl and N-acyl substituted 4-oxoazetidine-2-carboxylates, obtained by modifying benzyl (S)-4-oxoazetidine-2-carboxylate, have demonstrated efficacy as inhibitors of specific proteases like porcine pancreatic elastase (PPE) and papain. These derivatives showed varying levels of inhibitory activity, with some inhibiting PPE reversibly and others inactivating papain irreversibly (Achilles et al., 2000).
Stereoselective Synthesis
(S)-benzyl 4-oxoazetidine-2-carboxylate serves as a building block in stereoselective synthesis. It's a bifunctional compound exhibiting dual reactivity, useful in the preparation of substances like α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. This demonstrates its versatility in the synthesis of biologically interesting compounds (Alcaide & Almendros, 2002).
Pseudopeptide Foldamers
The compound has been used in the creation of pseudopeptide foldamers. For instance, benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers were synthesized to study their three-dimensional structure. These foldameric structures, stabilized by intramolecular hydrogen bonds, show potential for various applications due to their robust and stable nature (Tomasini et al., 2003).
Antibacterial Activity
Derivatives of (S)-benzyl 4-oxoazetidine-2-carboxylate have shown promise in antibacterial applications. For example, synthesized compounds have been evaluated against various microorganisms and demonstrated good to moderate antibacterial activity. This highlights the potential of these derivatives in developing new antibacterial agents (Chavan & Pai, 2007).
Biotransformations
(S)-benzyl 4-oxoazetidine-2-carboxylate and its derivatives have been involved in biotransformation studies. These studies have shown efficient and enantioselective transformations using microbial whole cells, leading to the production of chiral azetidine-2-carboxylic acids and their amide derivatives. Such transformations are significant for synthesizing complex chiral molecules (Leng et al., 2009).
Propiedades
IUPAC Name |
benzyl (2S)-4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLBHSIXLWVFU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352046 | |
| Record name | Benzyl (2S)-4-oxoazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 4-oxoazetidine-2-carboxylate | |
CAS RN |
72776-05-7 | |
| Record name | Benzyl (2S)-4-oxoazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)
